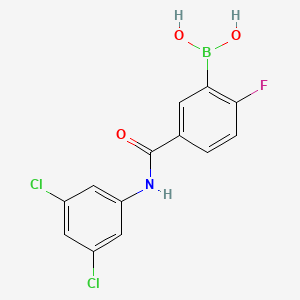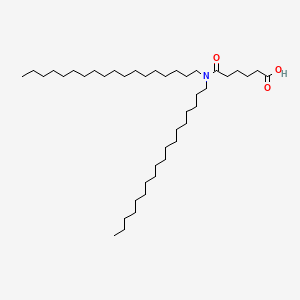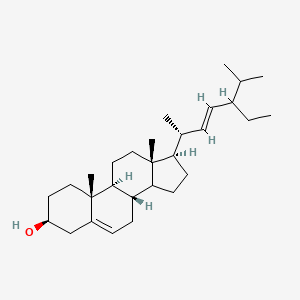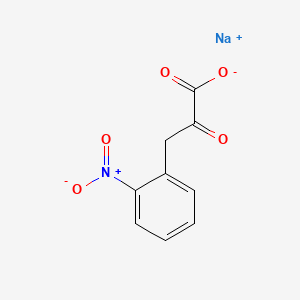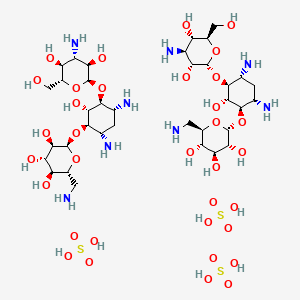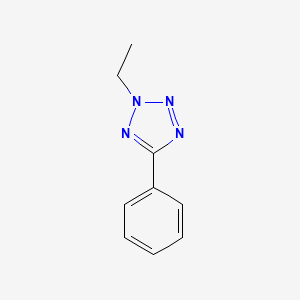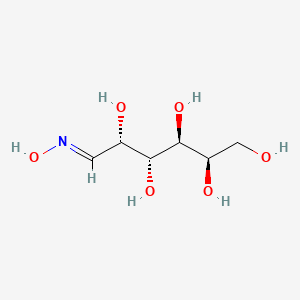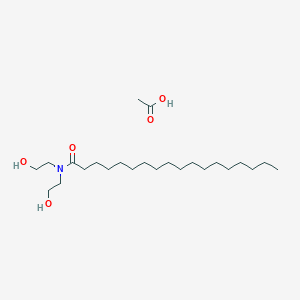
Bis(2-hydroxyethyl)(stearoyl)ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)(stearoyl)ammonium acetate: is a quaternary ammonium compound with the molecular formula C24H49NO5 and a molecular weight of 431.64956 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)(stearoyl)ammonium acetate typically involves the reaction of stearic acid with diethanolamine, followed by quaternization with acetic acid. The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Solvents: Organic solvents such as ethanol or methanol are often employed.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Automated systems for the precise addition of stearic acid and diethanolamine.
Reaction Control: Continuous monitoring of temperature, pH, and reaction time.
Purification: Techniques like distillation and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The acetate group can be substituted with other anions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
Chemistry: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used in cell culture media to improve cell adhesion and growth.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is widely used in the cosmetics industry as an emulsifying agent in lotions and creams .
Mechanism of Action
Molecular Targets and Pathways: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing of hydrophobic and hydrophilic substances. The compound interacts with cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane .
Comparison with Similar Compounds
- Bis(2-hydroxyethyl)dimethylammonium chloride
- Bis(2-hydroxyethyl)dimethylammonium bromide
- Bis(2-hydroxyethyl)dimethylammonium sulfate
Uniqueness: Compared to similar compounds, bis(2-hydroxyethyl)(stearoyl)ammonium acetate has a longer hydrophobic chain (stearoyl group), which enhances its emulsifying properties and makes it more effective in applications requiring strong surfactant action .
Properties
CAS No. |
94094-33-4 |
|---|---|
Molecular Formula |
C22H45NO3.C2H4O2 C24H49NO5 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
acetic acid;N,N-bis(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H45NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h24-25H,2-21H2,1H3;1H3,(H,3,4) |
InChI Key |
KEJPLEIJNNVZRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


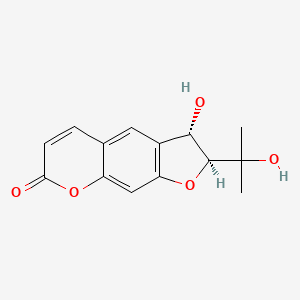
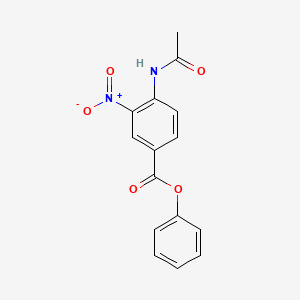
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
